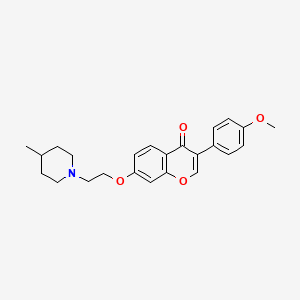

3-(4-methoxyphenyl)-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(4-Methoxyphenyl)-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one (hereafter referred to as G1) is an isoflavone derivative with a chromen-4-one core. It features a 4-methoxyphenyl group at position 3 and a 2-(4-methylpiperidin-1-yl)ethoxy chain at position 6. G1 was synthesized via nucleophilic substitution reactions, yielding an 85.7% pure white solid . Its structure was confirmed by $ ^1H $-NMR, HRMS, and chromatographic methods .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-17-9-11-25(12-10-17)13-14-28-20-7-8-21-23(15-20)29-16-22(24(21)26)18-3-5-19(27-2)6-4-18/h3-8,15-17H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRGHYISVYKJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methoxyphenyl)-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one, a derivative of chromone, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 430.52 g/mol

The chromone backbone, combined with the methoxy and piperidine groups, contributes to its biological activity.

1. Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. A study found that certain chromone derivatives could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages, leading to reduced nitric oxide (NO) production. This suggests a mechanism by which the compound could mitigate inflammation .

3. Anticancer Potential

Chromone derivatives have been investigated for their anticancer properties. In various cancer cell lines, including breast and prostate cancer models, 3-(4-methoxyphenyl)-7-(2-(4-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one showed cytotoxic effects, potentially through apoptosis induction .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the piperidine moiety may enhance the compound's ability to inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound's interaction with NF-κB signaling pathways suggests a role in regulating gene expression related to inflammation and cell survival.

Case Study 1: Anti-inflammatory Activity

In a controlled study, RAW 264.7 macrophages treated with the compound exhibited a significant reduction in NO production (IC50 = 12 µM). The luciferase activity was measured to assess NF-κB inhibition, showing a relative activity of 0.38 ± 0.14 compared to control .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Mechanistic studies indicated that apoptosis was induced through caspase activation pathways .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Insights :

- Piperidine vs. Piperazine : Compounds with piperazine moieties (e.g., 10 , 11 in ) generally exhibit lower yields (<50%) compared to G1’s 85.7%, likely due to steric hindrance during synthesis .

- Chain Length : Longer chains (e.g., 6 in with a butoxy linker) reduce yields (11.7%) and increase melting points (128–140°C), suggesting reduced solubility .

AChE/BuChE Inhibition

- G1 vs. G2 : Molecular dynamics simulations revealed that G1’s 4-methylpiperidinyl group forms stronger hydrophobic interactions with AChE’s catalytic active site (CAS) than G2’s 2-methylpiperidinyl group. This structural difference enhances G1’s inhibitory potency (IC$_{50}$ values: G1 < G2) .

- Piperidine Derivatives : Compounds with bulkier groups (e.g., 13 in with an adamantyl group) showed reduced activity, highlighting the importance of balanced hydrophobicity .

Other Targets

Physicochemical Properties

- Melting Points : G1’s analogs with longer alkoxy chains (e.g., 6 in ) exhibit higher melting points (>120°C), correlating with increased crystallinity .

- Solubility : The 4-methoxyphenyl group in G1 enhances lipophilicity compared to hydroxylated analogs (e.g., 14 , 15 in ), which may improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.